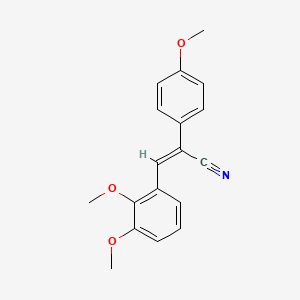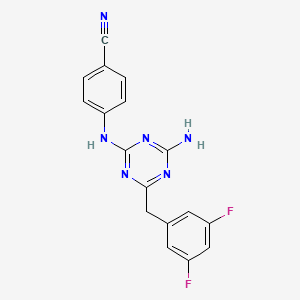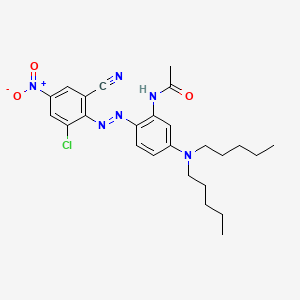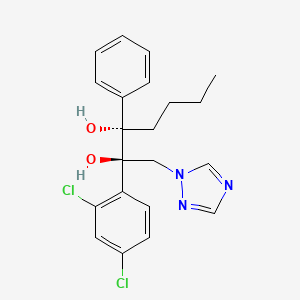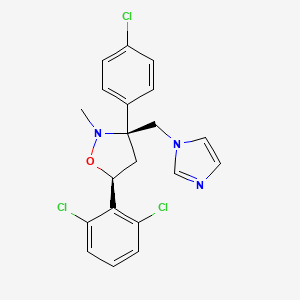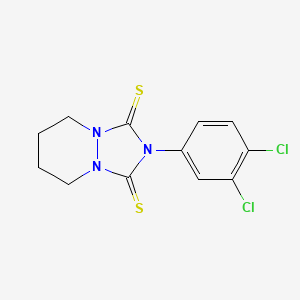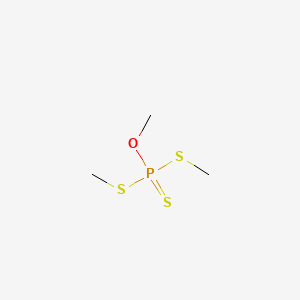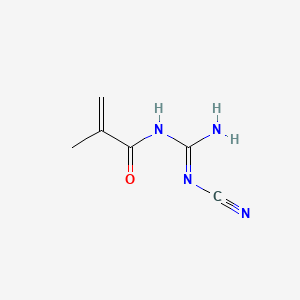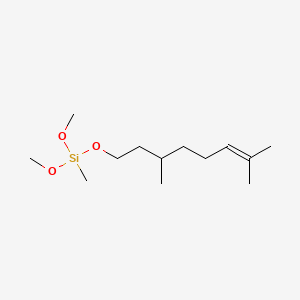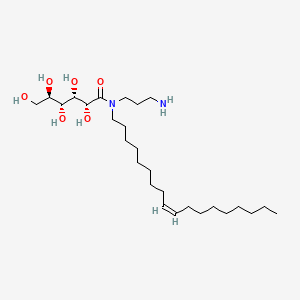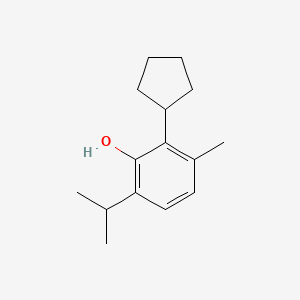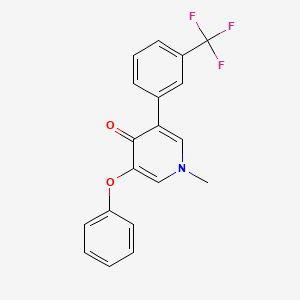
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- is a synthetic organic compound that has garnered attention due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridinone ring, which is substituted with a phenoxy group, a trifluoromethyl phenyl group, and a methyl group, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of a precursor compound, such as 3-phenoxybenzaldehyde, with the appropriate reagents under controlled conditions. The reaction typically involves the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes, beginning with the synthesis of intermediate compounds, followed by purification and further reactions to yield the final product. Industrial methods may also utilize catalysts and optimized reaction conditions to enhance yield and efficiency.
化学反应分析
Types of Reactions
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: : Reduction reactions can be performed to modify the functional groups and the overall structure.
Substitution: : This compound can undergo substitution reactions, where one or more substituents on the pyridinone ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in the formation of simpler compounds with altered functional groups.
科学研究应用
Chemistry: : This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Researchers investigate its biological activity and potential as a lead compound for drug development.
Medicine: : It is explored for its pharmacological properties and potential therapeutic applications.
Industry: : It is used in the development of advanced materials and chemical processes.
作用机制
The mechanism by which 4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- exerts its effects is subject to ongoing research. It is believed to interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The trifluoromethyl group and phenoxy substituent may contribute to its binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
Similar compounds include:
4(1H)-Pyridinone derivatives with different substituents on the phenyl or pyridinone ring.
3-phenoxybenzaldehyde-based compounds with variations in the functional groups.
Uniqueness
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features differentiate it from other pyridinone derivatives and contribute to its distinct biological and chemical behavior.
属性
CAS 编号 |
67098-20-8 |
|---|---|
分子式 |
C19H14F3NO2 |
分子量 |
345.3 g/mol |
IUPAC 名称 |
1-methyl-3-phenoxy-5-[3-(trifluoromethyl)phenyl]pyridin-4-one |
InChI |
InChI=1S/C19H14F3NO2/c1-23-11-16(13-6-5-7-14(10-13)19(20,21)22)18(24)17(12-23)25-15-8-3-2-4-9-15/h2-12H,1H3 |
InChI 键 |
IFKAIWRSFKDBLQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)C(=C1)OC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



